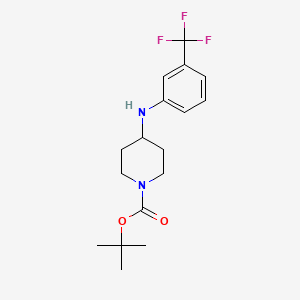

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine

Vue d'ensemble

Description

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a trifluoromethyl-phenylamino group at the 4-position of the piperidine ring

Méthodes De Préparation

The synthesis of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

Introduction of the Boc Protecting Group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Attachment of the Trifluoromethyl-Phenylamino Group: The trifluoromethyl-phenylamino group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethyl-phenylamine derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Analyse Des Réactions Chimiques

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed to replace the trifluoromethyl-phenylamino group with other functional groups, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine has been investigated for its potential as a building block in the synthesis of biologically active compounds. Notably, it may serve as a precursor for the development of:

- G-Secretase Inhibitors : These compounds are crucial in Alzheimer's disease research, targeting the enzymatic pathways involved in amyloid-beta peptide production .

- Receptor Antagonists : The compound's structure allows it to interact with various receptors, including those involved in pain modulation and neurotransmission pathways .

Interaction Studies

Research indicates that this compound may interact with specific receptors or enzymes, which could elucidate its mechanism of action in biological systems. Preliminary studies suggest potential binding affinities that warrant further investigation to confirm efficacy.

Case Study 1: Synthesis of Novel Compounds

In one study, researchers synthesized several derivatives of piperidine, including this compound, to evaluate their biological activities. The results demonstrated that modifications to the piperidine core significantly influenced the compounds' pharmacological profiles, particularly their receptor binding affinities and biological activities .

Case Study 2: Analgesic Activity

Another study focused on the analgesic properties of compounds related to this compound. The findings indicated that certain derivatives exhibited potent analgesic effects in animal models, suggesting potential therapeutic applications in pain management .

Mécanisme D'action

The mechanism of action of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenylamino group is known to enhance the compound’s binding affinity and selectivity towards these targets. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during biological assays.

Comparaison Avec Des Composés Similaires

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can be compared with other similar compounds, such as:

1-Boc-4-phenylamino-piperidine: Lacks the trifluoromethyl group, which may result in different binding affinities and selectivities.

1-Boc-4-(3-chlorophenylamino)-piperidine: Contains a chlorine atom instead of a trifluoromethyl group, which can affect its chemical reactivity and biological activity.

1-Boc-4-(3-methylphenylamino)-piperidine: The presence of a methyl group instead of a trifluoromethyl group can lead to variations in its physicochemical properties and applications.

Activité Biologique

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a trifluoromethyl phenyl group and a Boc (tert-butyloxycarbonyl) protecting group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of approximately 0.126 μM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MDA-MB-231 | 0.126 | More potent than 5-FU (17.02 μM) |

| MCF10A | 2.40 | Non-cancerous control |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. It is believed to induce apoptosis and inhibit key signaling pathways associated with cell survival and proliferation. Notably, it affects matrix metalloproteinases (MMPs), which play a role in tumor metastasis .

Case Studies

- In Vivo Studies : In a murine model, treatment with this compound significantly reduced lung metastasis in mice inoculated with MDA-MB-231 cells. The compound was administered over a period of 30 days, leading to a marked decrease in metastatic nodules compared to untreated controls .

- Pharmacokinetics : The pharmacokinetic profile of the compound showed favorable oral bioavailability (F) of 31.8% and clearance rates that suggest efficient metabolism without acute toxicity at doses up to 2000 mg/kg in animal models .

Comparative Analysis

When compared with similar compounds, such as other piperidine derivatives with varying substituents, this compound exhibits unique properties that enhance its biological efficacy:

| Compound | Activity Profile |

|---|---|

| This compound | Potent anticancer activity; inhibits MMPs |

| N,N-Dibenzylpent-4-en-1-amine | Antimicrobial properties; less potent against cancer cells |

| Other Piperidine Derivatives | Varied efficacy; often less selective than the trifluoromethyl variant |

Propriétés

IUPAC Name |

tert-butyl 4-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-7-13(8-10-22)21-14-6-4-5-12(11-14)17(18,19)20/h4-6,11,13,21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXSGRNDXGVFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395532 | |

| Record name | 12P-571S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477864-09-8 | |

| Record name | 12P-571S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.